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Compound of Interest

Compound Name: 3-Methoxyoct-1-ene

Cat. No.: B15441813

A Note on Identification: An extensive search of chemical databases, including the Chemical
Abstracts Service (CAS) registry, did not yield a CAS number for 3-Methoxyoct-1-ene. This
suggests that the compound is not well-characterized or widely available. This guide will
therefore focus on a closely related and well-documented compound, 3-Methoxyprop-1-ene
(Allyl Methyl Ether), to provide a representative technical overview of a simple alkoxyalkene.
Additionally, a proposed synthetic pathway for the originally requested compound, 3-
Methoxyoct-1-ene, is presented for research consideration.

Technical Data for 3-Methoxyprop-1-ene (Allyl
Methyl Ether)

CAS Number: 627-40-7
Molecular Formula: C4aHsO

This section provides a summary of the key chemical and physical properties of 3-
Methoxyprop-1-ene.
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Property Value

Molecular Weight 72.11 g/mol

Boiling Point 42-43 °C

Density 0.768 g/mL at 25 °C
Refractive Index 1.3803

Flash Point -23°C

Solubility Insoluble in water

Hypothetical Synthesis of 3-Methoxyoct-1-ene

For researchers interested in 3-Methoxyoct-1-ene, a plausible synthetic route is the
Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary
alkyl halide.[1][2] Two primary pathways are proposed:

Pathway A: Methylation of oct-1-en-3-ol. Pathway B: Reaction of 3-chloro-oct-1-ene with
sodium methoxide.

Pathway A is generally preferred to minimize elimination side reactions, as it involves a
secondary alkoxide reacting with a simple methylating agent.
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Figure 1: Proposed synthetic routes for 3-Methoxyoct-1-ene.

Experimental Protocols

Synthesis of 3-Methoxyprop-1-ene via Williamson Ether
Synthesis

This protocol is adapted from established procedures for the Williamson ether synthesis.[3]
Materials:

e Allyl chloride (1.0 mol)

e Sodium methoxide (1.1 mol)

e Anhydrous methanol (500 mL)
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e Anhydrous diethyl ether

e Saturated agueous ammonium chloride
e Anhydrous magnesium sulfate
Procedure:

e A solution of sodium methoxide in anhydrous methanol is prepared in a round-bottom flask
equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

« Allyl chloride is added dropwise to the stirred solution at room temperature.
» After the addition is complete, the reaction mixture is heated to reflux for 2 hours.

e The mixture is cooled to room temperature and the solvent is removed under reduced
pressure.

e The residue is partitioned between diethyl ether and saturated aqueous ammonium chloride.

e The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate,
and filtered.

e The solvent is carefully removed by distillation to yield 3-methoxyprop-1-ene.
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Figure 2: Experimental workflow for the synthesis of 3-Methoxyprop-1-ene.
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Spectroscopic Data for 3-Methoxyprop-1-ene

Nuclear Magnetic Resonance (NMR) Spectroscopy

: . Coupling
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Infrared (IR) Spectroscopy

The IR spectrum of 3-Methoxyprop-1-ene shows characteristic peaks for the C-O-C stretch of
the ether and the C=C stretch of the alkene.

Wavenumber (cm-1) Assignment
~3080 =C-H stretch
~2930 C-H stretch
~1647 C=C stretch
~1115 C-O-C stretch
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Mass Spectrometry (MS)

The electron ionization mass spectrum of 3-Methoxyprop-1-ene would be expected to show a
molecular ion peak (M+) at m/z = 72, with fragmentation patterns corresponding to the loss of
methyl and methoxy groups.

Applications in Research and Drug Development

Allyl ethers, such as 3-methoxyprop-1-ene, are primarily used in organic synthesis as
protecting groups for alcohols.[2][4] The allyl group is stable under a variety of reaction
conditions but can be selectively removed, making it a valuable tool in the synthesis of complex
molecules, including active pharmaceutical ingredients.[2]

The key advantages of the allyl protecting group include:

 Stability: It is resistant to acidic and basic conditions, as well as to many oxidizing and
reducing agents.

o Selective Cleavage: The allyl group can be removed under mild conditions using transition
metal catalysts (e.g., palladium or rhodium complexes), which do not affect other common
protecting groups.[2]

This orthogonality makes the allyl group particularly useful in multi-step syntheses where
sequential protection and deprotection of different functional groups are required.

Safety and Handling

3-Methoxyprop-1-ene is a flammable liquid and should be handled in a well-ventilated fume
hood away from ignition sources. Appropriate personal protective equipment, including safety
glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the
material safety data sheet (MSDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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